Ethyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride
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Overview
Description
Ethyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride is a chemical compound with the molecular formula C10H11BrClNO2·HCl It is a derivative of phenylacetate and contains both bromine and chlorine substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride typically involves the reaction of ethyl bromoacetate with 4-bromo-3-chloroaniline in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of the aniline attacks the carbonyl carbon of the ethyl bromoacetate, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylacetate derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride: Similar structure but lacks the bromine substituent.
Ethyl 2-amino-2-(4-bromo-phenyl)acetate hydrochloride: Similar structure but lacks the chlorine substituent.
Ethyl 2-amino-2-(3-chlorophenyl)acetate hydrochloride: Similar structure but with the chlorine substituent at a different position on the aromatic ring.
Uniqueness
Ethyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride is unique due to the presence of both bromine and chlorine substituents on the aromatic ring. This dual substitution can lead to distinct chemical reactivity and biological activity compared to similar compounds with only one halogen substituent. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
ethyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO2.ClH/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6;/h3-5,9H,2,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWIPGCOXPWRCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)Br)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrCl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137458-84-3 |
Source
|
Record name | ethyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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